molecular formula C17H19N3O5S B2866031 N-[(furan-2-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 941894-11-7

N-[(furan-2-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No.: B2866031
CAS No.: 941894-11-7
M. Wt: 377.42
InChI Key: VOUPUTLVUUTKKU-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a furan-2-ylmethyl group, a methanesulfonyl-substituted tetrahydroquinoline core, and an ethanediamide linker. The tetrahydroquinoline scaffold is a bicyclic system often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-26(23,24)20-8-2-4-12-6-7-13(10-15(12)20)19-17(22)16(21)18-11-14-5-3-9-25-14/h3,5-7,9-10H,2,4,8,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUPUTLVUUTKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide/Sulfonic Acid Derivatives

The methanesulfonyl group in the target compound shares functional similarities with sulfonic acid derivatives like N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate (). This catalyst employs dual sulfonic groups to enhance acidity and stabilize transition states in thioamide synthesis. While the target compound’s methanesulfonyl group is less acidic, it may similarly influence reactivity or binding interactions in catalytic or biological contexts.

Table 1: Comparison of Sulfonyl-Containing Compounds

Compound Functional Group Role/Application Key Data Reference
Target Compound Methanesulfonyl Structural modulator N/A (data not in evidence)
N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate Bis-sulfonic acid Catalyst for thioamide synthesis 85–92% yield in naphthol synthesis
Amide-Containing Analogues

The ethanediamide linker in the target compound resembles the amide/amine linkages in N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134) (). T134’s synthesis involves nucleophilic substitution of a chlorinated precursor with 2-aminopyrimidine (37% yield), highlighting challenges in amide bond formation. The target compound’s ethanediamide may require similar coupling strategies, though steric hindrance from the tetrahydroquinoline and furan groups could reduce efficiency.

Table 2: Amide-Linked Compounds

Compound Amide Type Synthesis Yield Melting Point Reference
Target Compound Ethanediamide N/A N/A
T134 Pyrimidin-2-amine 37% 161.4°C
Heterocyclic Components

The tetrahydroquinoline core in the target compound contrasts with T134’s trifluoromethylphenyl and pyrimidine groups (). Tetrahydroquinoline derivatives are often explored for their planar aromaticity and bioactivity, whereas T134’s pyrimidine and trifluoromethyl groups enhance electronic effects and lipophilicity. The furan moiety in the target compound introduces oxygen-based heteroaromaticity, which may alter solubility or binding compared to purely carbocyclic systems.

Table 3: Heterocyclic Features

Compound Heterocycle(s) Key Substituents Potential Impact Reference
Target Compound Furan, Tetrahydroquinoline Methanesulfonyl Solubility, Bioactivity
T134 Pyrimidine Trifluoromethyl, Diphenyl Electronic modulation, Lipophilicity

Physicochemical and Functional Properties

While the target compound’s specific data is absent, analogous compounds provide insights:

  • Melting Points: T134’s melting point (161.4°C) reflects its crystalline stability, which the target compound may exceed due to its rigid tetrahydroquinoline core .
  • Solubility : The methanesulfonyl group likely improves aqueous solubility compared to T134’s lipophilic trifluoromethyl substituents.
  • Catalytic Potential: ’s sulfonic acid catalyst achieved high yields (85–92%), suggesting the target’s sulfonyl group could similarly stabilize intermediates in synthetic applications .

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